molecular formula C10H13ClMg B143960 2,4,6-Trimethylbenzylmagnesium chloride CAS No. 132856-34-9

2,4,6-Trimethylbenzylmagnesium chloride

Cat. No.: B143960
CAS No.: 132856-34-9
M. Wt: 192.97 g/mol
InChI Key: WVZJMCHGJVSMGT-UHFFFAOYSA-M
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Description

2,4,6-Trimethylbenzylmagnesium chloride is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which means it is highly reactive and can be used to form carbon-carbon bonds. This compound is particularly useful in the formation of various organic molecules, making it a valuable tool in both academic and industrial chemistry.

Preparation Methods

2,4,6-Trimethylbenzylmagnesium chloride can be synthesized through the reaction of 2,4,6-trimethylbenzyl chloride with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen in the air.

Chemical Reactions Analysis

2,4,6-Trimethylbenzylmagnesium chloride undergoes a variety of chemical reactions, including:

    Nucleophilic Addition: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common reagents used in these reactions include carbonyl compounds, halides, and other electrophiles. The major products formed from these reactions are typically alcohols, substituted aromatic compounds, and biaryl compounds.

Scientific Research Applications

2,4,6-Trimethylbenzylmagnesium chloride is used in various scientific research applications, including:

    Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.

    Material Science: It is used in the preparation of polymers and other advanced materials.

    Medicinal Chemistry: It is used in the synthesis of drug candidates and other biologically active compounds.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethylbenzylmagnesium chloride involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds, which is a key step in the synthesis of many organic molecules.

Comparison with Similar Compounds

2,4,6-Trimethylbenzylmagnesium chloride can be compared to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride. While all Grignard reagents are highly reactive and useful for forming carbon-carbon bonds, this compound is unique in its ability to introduce a 2,4,6-trimethylbenzyl group into organic molecules. This makes it particularly useful for synthesizing compounds with specific structural features.

Similar compounds include:

  • Phenylmagnesium bromide
  • Methylmagnesium chloride
  • Ethylmagnesium bromide

These compounds share similar reactivity but differ in the specific organic groups they introduce into target molecules.

Properties

IUPAC Name

magnesium;2-methanidyl-1,3,5-trimethylbenzene;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13.ClH.Mg/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZJMCHGJVSMGT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)[CH2-])C.[Mg+2].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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